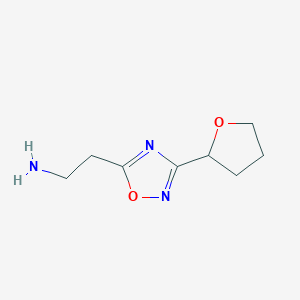![molecular formula C13H11NaO5S2 B13207378 Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfinate . The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzene derivatives .
Applications De Recherche Scientifique
Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can alter their chemical and physical properties . The molecular targets and pathways involved include nucleophilic attack on the sulfonyl group, leading to the formation of sulfonylated products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium 4-methylbenzenemethanesulfinate
Uniqueness
Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate is unique due to its specific structure, which allows it to act as a versatile sulfonylating agent. Its ability to introduce sulfonyl groups into a wide range of organic molecules makes it highly valuable in organic synthesis .
Propriétés
Formule moléculaire |
C13H11NaO5S2 |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
sodium;4-(4-methylphenyl)sulfonyloxybenzenesulfinate |
InChI |
InChI=1S/C13H12O5S2.Na/c1-10-2-8-13(9-3-10)20(16,17)18-11-4-6-12(7-5-11)19(14)15;/h2-9H,1H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
GZNPVIMGRWQYKN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
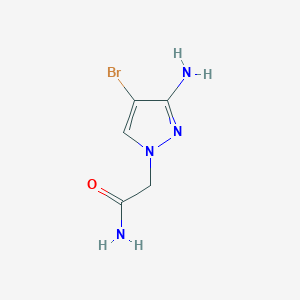
![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)
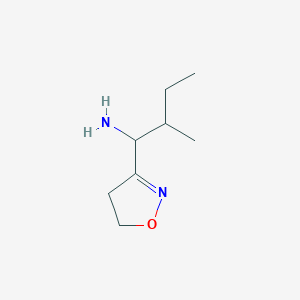
![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
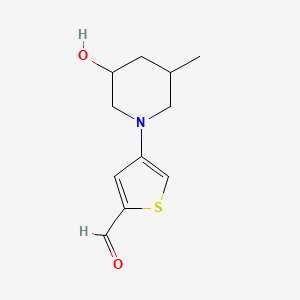
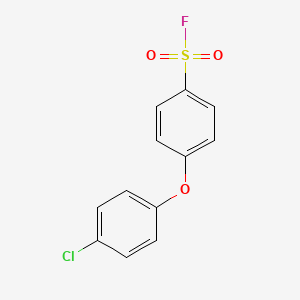
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
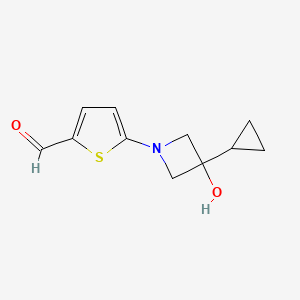
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
